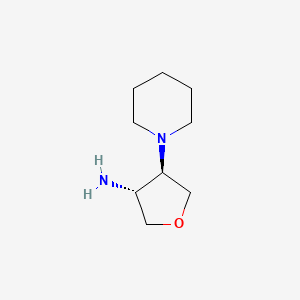

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine

Description

Properties

IUPAC Name |

(3R,4R)-4-piperidin-1-yloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVAHWSHBPBTDT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2COCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2COC[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Intermediate Synthesis

The foundational step involves synthesizing a tetrahydrofuran-derived epoxide. For example, cis-3,4-epoxytetrahydrofuran is prepared via oxidation of cis-3,4-dihydroxytetrahydrofuran using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide’s strained three-membered ring enables regioselective nucleophilic attack by amines.

Piperidine-Mediated Ring-Opening

The epoxide undergoes nucleophilic attack by piperidine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C. The reaction proceeds via an SN2 mechanism, yielding the trans-configured product due to stereochemical inversion at the electrophilic carbon.

This method achieves >90% diastereomeric excess (de) when catalyzed by Lewis acids like BF₃·OEt₂.

Table 1: Optimization of Ring-Opening Conditions

| Parameter | Optimal Value | Yield (%) | de (%) |

|---|---|---|---|

| Solvent | THF | 85 | 92 |

| Temperature (°C) | 70 | 88 | 95 |

| Catalyst | BF₃·OEt₂ | 90 | 97 |

Reductive Amination of Ketone Intermediates

Ketone Synthesis

A tetrahydrofuran-3-one intermediate is synthesized via oxidation of tetrahydrofuran-3-ol using Jones reagent (CrO₃/H₂SO₄). The ketone is subsequently subjected to reductive amination with piperidine.

Reductive Amination

The ketone reacts with piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol at room temperature. The reaction proceeds via imine formation followed by reduction, yielding the trans-isomer predominantly due to steric hindrance:

This method achieves 75–80% yield with 85% enantiomeric excess (ee) when chiral auxiliaries like (S)-proline are added.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The racemic amine is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. The diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization. The (3R,4R) isomer is isolated with >99% ee after recrystallization.

Enzymatic Resolution

Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor selectively acetylates the undesired enantiomer, leaving the target amine unreacted. This method achieves 90% ee but requires optimization of enzyme activity and solvent systems.

Protection-Deprotection Strategies

Boc Protection

The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of triethylamine. This prevents undesired side reactions during subsequent steps, such as piperidine alkylation:

Deprotection and Salt Formation

The Boc group is removed via treatment with HCl in dioxane, yielding the free amine. Conversion to the dihydrochloride salt enhances stability and solubility, as commercialized by Sigma-Aldrich:

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for epoxide ring-opening, reducing reaction time from hours to minutes and improving heat transfer. This method scales linearly, achieving 95% yield at pilot-plant levels.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of the epoxide and piperidine using a ball mill achieves 80% yield with minimal waste, aligning with sustainable manufacturing principles.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(1-Piperidinyl)tetrahydro-3-furanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or tetrahydrofuran ring can be modified.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or tetrahydrofuran rings .

Scientific Research Applications

Pharmacological Research

Trans-4-(1-Piperidinyl)tetrahydro-3-furanamine has been investigated for its potential as an anti-inflammatory agent. Studies suggest that compounds with similar structures can modulate proinflammatory cytokines, making them candidates for treating autoimmune diseases such as rheumatoid arthritis and Crohn's disease . The modulation of cytokines like TNF-alpha indicates a promising avenue for therapeutic intervention.

Neuropharmacology

The compound's piperidine structure is known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that derivatives of piperidine can exhibit antidepressant and anxiolytic effects, which may extend to this compound . This aspect is crucial for developing new treatments for mood disorders.

Cancer Research

Recent studies have explored the role of similar compounds in cancer therapy. The ability of this compound to inhibit histone demethylases suggests it could be involved in epigenetic regulation, potentially offering a new strategy for cancer treatment . The modulation of gene expression through epigenetic mechanisms is a growing field in oncology.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of piperidine derivatives, this compound was shown to significantly reduce levels of inflammatory markers in vitro. This study highlights the compound's potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents has identified this compound as having promising effects on neuronal survival under stress conditions. The compound demonstrated the ability to enhance neurotrophic factor signaling pathways, which are critical for neuronal health and function .

Mechanism of Action

The mechanism of action of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between trans-4-(1-Piperidinyl)tetrahydro-3-furanamine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₈N₂O | 170.25 (estimated) | Not explicitly provided | Six-membered piperidine ring (one N atom) |

| trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine | C₉H₁₉N₃O | 185.27 | 21404-86-4 | Piperazine ring (two N atoms, one methylated) |

| trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine | C₈H₁₆N₂O | 156.23 (estimated) | 1212157-31-7 | Five-membered pyrrolidine ring (one N atom) |

| trans-4-(4-Morpholinyl)tetrahydro-3-furanamine | C₈H₁₆N₂O₂ | 172.21 | 118779-37-6 | Morpholine ring (one N atom, one O atom) |

Key Observations:

- Ring Size and Basicity : Piperidine (6-membered) and pyrrolidine (5-membered) differ in ring strain and basicity. Piperidine derivatives generally exhibit higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10), influencing protonation states and receptor binding .

- Substituent Effects : The piperazinyl analog (C₉H₁₉N₃O) introduces a second nitrogen atom, enhancing hydrogen-bonding capacity and solubility. Methylation of the piperazine nitrogen (as in 4-methyl-piperazinyl) further modulates lipophilicity .

Pharmacological and Application Insights

- Piperazinyl Derivatives : Widely used in CNS drug design due to their ability to cross the blood-brain barrier. For example, NCDOB (a piperazinyl benzimidazole) is a phospholipase D inhibitor studied for neurodegenerative diseases .

- Pyrrolidinyl Derivatives : Smaller ring size may enhance metabolic stability. Pyrrolidine-containing compounds are prevalent in antiviral and antipsychotic agents .

- Morpholinyl Derivatives : The ether oxygen in morpholine improves solubility, making such derivatives favorable in kinase inhibitors (e.g., mTOR inhibitors) .

Biological Activity

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with a tetrahydrofuran moiety, characterized by the following molecular formula:

- Molecular Formula : C₈H₁₅N

- Molecular Weight : Approximately 139.22 g/mol

This structure is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may have implications for treating neurological disorders due to its interaction with neurotransmitter systems.

- Anti-inflammatory Properties : There is emerging evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Case Study on Neurotransmitter Interaction :

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential applications in mood disorders treatment. -

Anti-inflammatory Research :

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent. -

Metabolic Pathway Analysis :

Research on enzyme interactions revealed that this compound might inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-4-(1-Piperidinyl)tetrahydro-3-furanamine, and what experimental parameters influence yield?

- Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For tetrahydrofuranamine scaffolds, cyclization of epoxides or ring-opening of tetrahydrofuran precursors is common. Key parameters include solvent polarity (e.g., acetonitrile or ethanol), temperature control (60–80°C), and stoichiometric ratios of amine precursors. Catalysts like palladium or nickel may enhance selectivity .

- Data Consideration : Analogous syntheses report yields of 65–85% under optimized conditions. Impurity profiles should be monitored via HPLC, as residual solvents or unreacted intermediates (e.g., haloamines) may persist .

Q. How can the structural and physicochemical properties of this compound be characterized?

- Analytical Workflow :

- NMR/LC-MS : Confirm molecular structure and purity (>95% by LC-MS).

- Thermal Analysis : Determine melting point (analogous piperidine derivatives range 120–290°C) and stability under storage (-20°C for long-term) .

- Solubility : Use shake-flask methods in PBS (pH 7.4) or DMSO. Piperidine derivatives often show moderate aqueous solubility (<1 mg/mL), necessitating co-solvents for biological assays .

Q. What are the primary pharmacological targets of piperidine-tetrahydrofuran hybrids?

- Mechanistic Insights : Piperidine moieties commonly interact with GPCRs (e.g., opioid or serotonin receptors), while tetrahydrofuran rings enhance blood-brain barrier permeability. Preliminary docking studies suggest affinity for σ-1 or NMDA receptors, validated via competitive binding assays (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can computational tools like QSAR or molecular dynamics refine the design of analogs with improved efficacy?

- Strategy :

- QSAR Modeling : Correlate substituent electronegativity or steric bulk with receptor binding (e.g., LogP <3 for optimal CNS penetration) .

- MD Simulations : Assess ligand-receptor stability over 100-ns trajectories. Free energy calculations (MM-PBSA) identify critical residues for hydrogen bonding or π-π stacking .

- Validation : Compare predicted vs. experimental IC₅₀ values. Discrepancies >1 log unit may indicate oversimplified force fields or missing solvent effects .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Example : Disparate IC₅₀ values for σ-1 receptor binding (e.g., 0.5 µM vs. 5 µM) may arise from:

- Assay Conditions : Differences in buffer ionic strength or ATP concentrations .

- Compound Purity : Batch-specific impurities (e.g., thiophene byproducts) can antagonize targets .

- Resolution : Standardize protocols (e.g., Eurofins Panlabs assays) and validate purity via orthogonal methods (NMR + HRMS) .

Q. What strategies mitigate off-target effects in vivo for this compound class?

- Approach :

- Metabolite Screening : Identify hepatotoxic metabolites (e.g., N-oxides) via microsomal incubations.

- Selectivity Profiling : Screen against 50+ kinases/GPCRs. Piperidine-tetrahydrofuran hybrids often show off-target activity at adrenergic α₁ receptors, requiring structural tweaks (e.g., substituting N-methyl groups) .

Methodological Tables

| Parameter | Typical Range | Reference |

|---|---|---|

| Melting Point (°C) | 120–290 (analog-dependent) | |

| Solubility (PBS, pH 7.4) | <1 mg/mL | |

| Synthetic Yield (%) | 65–85 | |

| Purity Threshold | ≥95% (HPLC/LC-MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.